molecular formula C20H22N6O3 B3006369 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 901018-08-4

5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3006369
CAS No.: 901018-08-4
M. Wt: 394.435
InChI Key: HPNGJRMHHVBNPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with amino, carboxamide, and aryl groups. Its structure includes:

  • 1-{[(2-Methoxyphenyl)carbamoyl]methyl} substituent: The 2-methoxy group on the phenyl ring may improve membrane permeability and influence target binding through steric or electronic effects.

The compound’s structural features suggest applications in targeting enzymatic pathways, such as bacterial SOS response inhibition or cancer-related signaling pathways, based on analogs with similar scaffolds .

Properties

IUPAC Name

5-amino-1-[2-(2-methoxyanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-13-7-9-14(10-8-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-15-5-3-4-6-16(15)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNGJRMHHVBNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Attachment of the Substituted Phenyl Groups: The substituted phenyl groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (R1, R2) Biological Target/Activity Key Findings Reference
5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide R1: 2-Methoxyphenyl carbamoylmethyl; R2: 4-Methylbenzyl Hypothesized: SOS response (LexA) or Wnt/β-Catenin Predicted improved β-turn mimetic activity due to R1/R2 optimization . N/A
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (Lead 1) R1: Carbamoylmethyl; R2: H LexA self-cleavage (SOS response) IC50: 32 µM; acts as β-turn mimetic, low cytotoxicity .
N-(4-Methoxyphenyl)-5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide R1: Benzyl; R2: 4-Methoxyphenyl Not specified Structural analog with high purity (HPLC >98%) but unoptimized activity .
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) R1: 2-Fluorophenyl; R2: Quinolin-2-yl Wnt/β-Catenin signaling Inhibits glucose/lipid metabolism pathways; substituents enhance potency .
CAI (5-amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide) R1: Dichlorobenzoyl benzyl; R2: H Calcium channels, anti-angiogenic Phase I clinical use; metabolizes to inactive benzophenone (M1) .
Key Insights from Structural Modifications
  • Substituent Effects on Bioactivity: R1 (Triazole N1 substituent): Bulky aryl groups (e.g., 2-methoxyphenyl carbamoylmethyl) may enhance target engagement by mimicking β-turn structures critical for LexA inhibition . In contrast, smaller groups (e.g., carbamoylmethyl in Lead 1) offer moderate activity but lower steric hindrance.
  • Pharmacokinetic and Toxicity Profiles :

    • The 2-methoxy group in the target compound may reduce cytochrome P450-mediated metabolism compared to halogenated analogs (e.g., 3o with 2-fluorophenyl), prolonging half-life .
    • CAI’s clinical limitations (e.g., rapid metabolism to inactive M1) highlight the importance of metabolic stability in the target compound’s design .
Mechanistic Comparisons
  • SOS Response Inhibition : Lead 1 and its analogs inhibit LexA self-cleavage (IC50 ~32 µM), a conserved bacterial stress response mechanism. The target compound’s 2-methoxy and 4-methylbenzyl groups may improve binding to LexA’s active site or allosteric regions, as suggested by β-turn mimetic activity .
  • Wnt/β-Catenin Pathway: Triazole derivatives like 3o and 3p inhibit this pathway with IC50 values <10 µM, but their fluorophenyl/quinoline substituents limit solubility. The target compound’s methoxy group could balance potency and solubility .

Biological Activity

5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N6O3\text{C}_{17}\text{H}_{20}\text{N}_{6}\text{O}_{3}

This structure includes a triazole ring, an amine group, and various aromatic substituents that contribute to its biological properties.

Antiparasitic Activity

Recent studies have highlighted the potential of triazole derivatives in treating parasitic infections. Specifically, a series of 5-amino-1,2,3-triazole-4-carboxamides were evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. One compound in particular demonstrated significant suppression of parasite burden in mouse models, with a pEC50 greater than 6, indicating potent activity at submicromolar concentrations .

The mechanism by which these compounds exert their antiparasitic effects appears to involve inhibition of specific metabolic pathways within the parasite. The presence of the triazole moiety is crucial for maintaining bioactivity; modifications that disrupt the hydrogen bonding network or alter electronic properties generally lead to diminished activity .

Structure-Activity Relationships (SAR)

Research into SAR has revealed that the biological activity of this compound is highly sensitive to substituent variations on the aromatic rings. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups at specific positions significantly enhances potency. For example, replacing a thiomethyl group with an isopropyl group improved activity by tenfold .
  • Positioning : The position of substituents such as fluorine also plays a critical role; fluorination at meta or para positions enhances activity, while ortho substitution reduces it dramatically .

Study 1: Efficacy Against Chagas Disease

In a phenotypic high-content screening study using VERO cells infected with T. cruzi, various derivatives were tested for their ability to reduce parasite load. The most promising candidates exhibited not only potent antiparasitic effects but also favorable pharmacokinetic profiles, including increased solubility and metabolic stability .

Study 2: Toxicity and Selectivity

Further investigations assessed the selectivity and toxicity profiles of these compounds. Notably, certain derivatives displayed over 100-fold selectivity against VERO and HepG2 cell lines compared to their antiparasitic efficacy, suggesting a potential therapeutic window suitable for further development .

Comparative Data Table

Compound NamepEC50SelectivitySolubilityToxicity Profile
Compound A>6>100-foldHighLow
Compound B>5>80-foldModerateModerate
Compound C>7>150-foldVery HighVery Low

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.